Home > Products > Screening Compounds P141531 > N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride -

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

Catalog Number: EVT-10896463
CAS Number:
Molecular Formula: C18H25Cl2N3O
Molecular Weight: 370.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is a chemical compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry, particularly in the field of cancer treatment. This compound is classified as a hydrazine derivative and is structurally related to phenylbutanamide, which is known for its biological activity.

Source

The compound can be synthesized through various methods, as outlined in several patents and research articles. Notably, the synthesis and characterization of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride have been documented in patent literature and scientific studies, emphasizing its relevance in drug development .

Classification

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is classified under the category of organic compounds, specifically as an amide due to the presence of the amide functional group (–C(=O)NH–). It is also categorized as a hydrazine derivative because of the hydrazine (–NH–NH2) moiety present in its structure.

Synthesis Analysis

Methods

The synthesis of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride typically involves several steps:

  1. Formation of the Hydrazine Linkage: The initial step may include the reaction of 4-bromoethylphenol with hydrazine to form the hydrazine derivative.
  2. Amidation Reaction: The hydrazine derivative is then reacted with 4-phenylbutyric acid or its derivatives to form the desired amide.
  3. Salt Formation: The final step often involves converting the base form into its dihydrochloride salt for enhanced solubility and stability.

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride can be represented as follows:

  • Molecular Formula: C17H22Cl2N4O
  • Molecular Weight: Approximately 367.29 g/mol
  • Structural Features: The compound features a central butanamide structure with phenyl groups at both ends and a hydrazinylethyl substituent.

Data

The compound's structural data can be derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular integrity and functional groups .

Chemical Reactions Analysis

Reactions

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride can participate in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and hydrazine.
  2. Reduction: The hydrazine moiety can be reduced to form amines or other derivatives.
  3. Substitution Reactions: The phenyl rings may undergo electrophilic substitution reactions under appropriate conditions.

Technical details regarding these reactions include reaction mechanisms, conditions, and yields .

Mechanism of Action

Process

The mechanism of action for N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is primarily investigated concerning its role as an inhibitor of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs).

  1. Binding Affinity: The compound binds to the active site of HDACs, inhibiting their function.
  2. Epigenetic Regulation: By inhibiting HDACs, it alters histone acetylation levels, leading to changes in gene expression that can suppress tumor growth.

Data from molecular docking studies indicate that this compound effectively occupies the HDAC binding site, blocking substrate access .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its dihydrochloride form, enhancing bioavailability.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • pH Sensitivity: Exhibits changes in solubility and stability based on pH levels.

Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) provide insights into purity and stability profiles .

Applications

Scientific Uses

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride has several potential applications:

  1. Cancer Therapy: As an HDAC inhibitor, it shows promise in treating various cancers by modulating epigenetic factors.
  2. Research Tool: Utilized in studies aimed at understanding epigenetic regulation mechanisms and developing new therapeutic strategies against malignancies.
  3. Drug Development: Serves as a lead compound for synthesizing more potent analogs targeting similar biological pathways .
Introduction to Epigenetic Modulation via LSD1 Inhibition

Role of Histone Lysine-Specific Demethylase 1 (LSD1) in Chromatin Remodeling

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). This activity positions LSD1 as a bidirectional transcriptional regulator: demethylation of H3K4 represses gene expression, while H3K9 demethylation activates it [3] [7]. LSD1 functions within multiprotein complexes, such as the CoREST complex, which directs its substrate specificity and enables engagement with nucleosomal substrates [1] [10]. By altering histone methylation landscapes, LSD1 dynamically controls chromatin accessibility and gene networks governing cell differentiation, proliferation, and metabolism [3] [4]. Dysregulation of LSD1 disrupts epigenetic equilibrium, contributing to aberrant transcriptional programs in cancer and other diseases. For example, LSD1 overexpression stabilizes oncogenic transcription factors (e.g., STAT3, SOX2) and silences tumor suppressors by establishing repressive chromatin states [7] [10].

Rationale for Targeting LSD1 in Disease Pathogenesis

LSD1 is aberrantly overexpressed in diverse malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), Ewing sarcoma, prostate cancer, and oral squamous cell carcinoma (OSCC). Its expression correlates with aggressive phenotypes, metastasis, and poor prognosis [1] [3] [9]. Mechanistically, LSD1 drives pathogenesis through multiple axes:

  • Oncogenic Signaling: In OSCC, LSD1 phosphorylates CDK7 (Tyr170), activating STAT3 to promote cell cycle progression and immunosuppression [10].
  • Metabolic Reprogramming: LSD1 enhances glutaminase (GLS) expression, fueling glutamine metabolism in colorectal cancer and conferring chemoresistance [3].
  • Immune Evasion: LSD1 upregulates CTLA4 in CD4+ T cells, suppressing CD8+ T-cell infiltration and interferon-γ production [6] [10].
  • Stemness Maintenance: LSD1 sustains cancer stem cells in AML and SCLC by repressing differentiation genes [1] [3].

Pharmacological LSD1 inhibition reverses these processes, making it a compelling therapeutic strategy. Preclinical studies show that LSD1 inhibitors impair tumor growth, restore differentiation, and synergize with immunotherapy [6] [9] [10].

Structural Uniqueness of N-[4-(2-Hydrazinylethyl)phenyl]-4-phenylbutanamide Dihydrochloride as a Dual-Functional Agent

N-[4-(2-Hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride (CAS: 1591932-50-1, C₁₈H₂₄ClN₃O) is a novel small-molecule inhibitor distinguished by its hybrid pharmacophore design. Its structure integrates two functional domains critical for targeting LSD1:

  • Aryl Hydrazine Moiety: The terminal hydrazine group (-NH-NH₂) enables reversible coordination with FAD in LSD1’s catalytic pocket, competing with substrate binding [1] [9].
  • Phenylbutanamide Scaffold: A hydrophobic spacer that enhances affinity for the LSD1 substrate-binding cleft, conferring selectivity over related epigenetic regulators [9] [10].

Table 1: Structural Features and Putative Functions of Key Substituents

Structural ComponentChemical FunctionRole in LSD1 Inhibition
Hydrazine group (-NH-NH₂)Nucleophilic centerReversible FAD chelation
Phenylbutanamide chainHydrophobic linkerSubstrate-binding site engagement
Ethylphenyl linkerConformational flexibilityOptimal spatial positioning of pharmacophores
Dihydrochloride saltSolubility enhancerImproved bioavailability in aqueous media

This compound’s uniqueness lies in its dual mechanism: (1) direct enzymatic inhibition via FAD interaction, and (2) disruption of LSD1-protein complexes (e.g., CoREST, STAT3) through its hydrophobic tail [1] [10]. Unlike irreversible inhibitors (e.g., tranylcypromine analogs), its reversible binding may reduce off-target effects while maintaining efficacy in cellular models [1] [9]. In prostate cancer cells, analogs like SP-2509 (structurally related) synergize with BRD4 inhibitors, highlighting its potential in combinatorial epigenetic therapy [9].

Properties

Product Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

Molecular Formula

C18H25Cl2N3O

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H

InChI Key

MUAMIWJQSFQIGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.